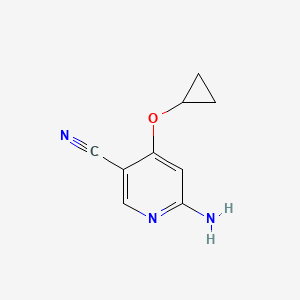
6-Amino-4-cyclopropoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-cyclopropoxynicotinonitrile is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol This compound is known for its unique structure, which includes an amino group, a cyclopropoxy group, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-cyclopropoxy-3-nitrobenzonitrile with ammonia under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 6-Amino-4-cyclopropoxynicotinonitrile are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-cyclopropoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or other alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
6-Amino-4-cyclopropoxynicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-4-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Aminonicotinamide: A monocarboxylic acid amide that acts as an inhibitor of the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase.
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity against breast cancer cell lines and potential as a fluorescent sensor.
Uniqueness
6-Amino-4-cyclopropoxynicotinonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-amino-4-cyclopropyloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-4-6-5-12-9(11)3-8(6)13-7-1-2-7/h3,5,7H,1-2H2,(H2,11,12) |
InChI Key |
YPAPOSOOFLGVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-cyanophenyl)phenyl] 6-(4-prop-2-enoyloxybutoxycarbonyloxy)naphthalene-2-carboxylate](/img/structure/B14808875.png)
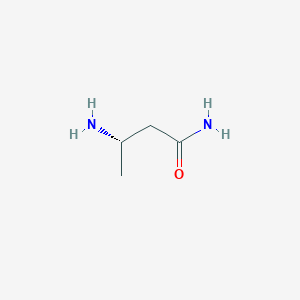
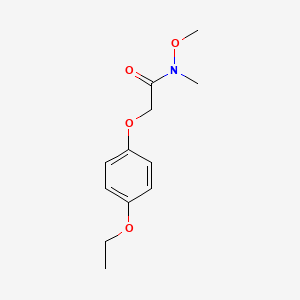
![tert-butyl 4-cyano-4-[(2R)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B14808887.png)
![3-[(1S)-1-azidoethyl]-2-chloro-8-fluoro-quinoline](/img/structure/B14808892.png)
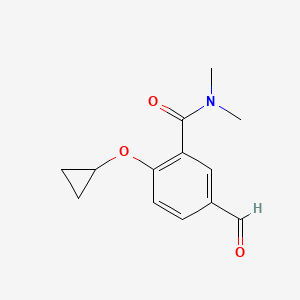

![ethyl (2E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14808914.png)
![2-Phenylethyl 4-{2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14808918.png)

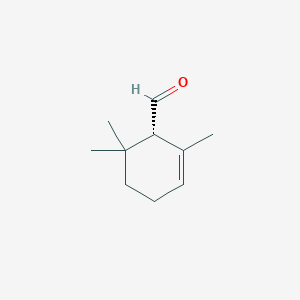
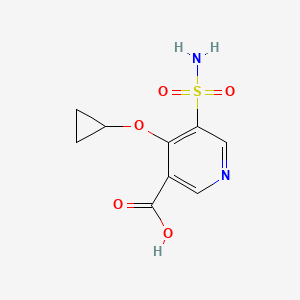
![N-[3-[2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B14808939.png)
